![molecular formula C13H10FNO2 B14112762 [1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a carboxylic acid group at the 3-position, an amino group at the 4’-position, and a fluorine atom at the 3’-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro- typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific steps are as follows:
Preparation of Boronic Acid Derivative: The boronic acid derivative can be synthesized from the corresponding aryl halide through a reaction with a boron reagent.
Cross-Coupling Reaction: The boronic acid derivative is then coupled with an aryl halide containing the desired functional groups (carboxylic acid, amino, and fluoro) in the presence of a palladium catalyst and a base.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Electronics: Its properties make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-
- [1,1’-Biphenyl]-3-carboxylicacid, 4’-fluoro-
- [1,1’-Biphenyl]-3-carboxylicacid, 4’-hydroxy-
Uniqueness: The presence of both an amino group and a fluorine atom in [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro- distinguishes it from other similar compounds. This combination of functional groups imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C13H10FNO2 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC 名称 |
3-(4-amino-3-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H10FNO2/c14-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,15H2,(H,16,17) |
InChI 键 |
PLUCWEBCCPGOGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


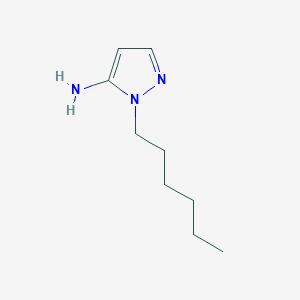
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
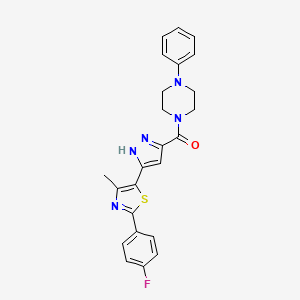
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
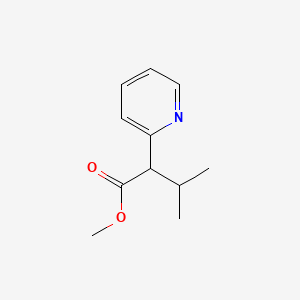
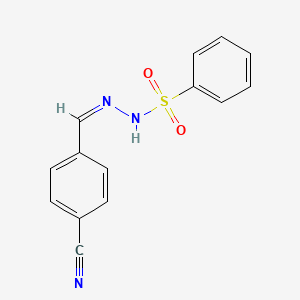

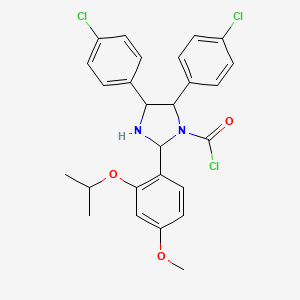
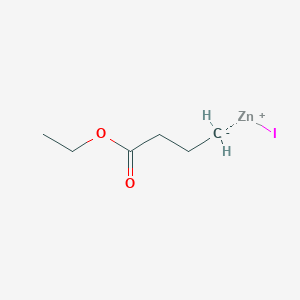
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
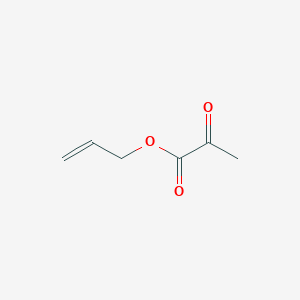
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112728.png)


